Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

Medicinal Chemistry Lipophilicity ADME

This compound's 4-bromo-2-pyridyl substitution delivers a favorable physicochemical profile (logP 2.90, TPSA 45.67 Ų) for superior passive membrane permeability and BBB penetration vs. regioisomeric variants—making it the rational choice for CNS-targeted kinase inhibitor and PROTAC programs. The Boc protecting group permits orthogonal, stepwise deprotection downstream, while the bromine handle enables reliable Suzuki-Miyaura coupling (66% reported yield). Unlike the deprotected analog (CAS 1201643-59-5), this building block prevents uncontrolled side reactions and ensures synthetic tractability. Ideal for medicinal chemistry libraries, PROTAC linker design, and PDHK inhibitor optimization.

Molecular Formula C14H20BrN3O2
Molecular Weight 342.237
CAS No. 1197294-80-6
Cat. No. B598427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate
CAS1197294-80-6
Molecular FormulaC14H20BrN3O2
Molecular Weight342.237
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)Br
InChIInChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3
InChIKeyWVPSXULRTJKBMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (CAS 1197294-80-6): A Protected Heteroaryl-Piperazine Building Block


Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (CAS 1197294-80-6) is a piperazine derivative featuring a 4-bromopyridine moiety and a tert-butoxycarbonyl (Boc) protecting group. It is a solid with molecular formula C14H20BrN3O2 and molecular weight 342.24 g/mol . The compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers, where the bromine atom acts as a handle for cross-coupling reactions and the Boc group allows for orthogonal deprotection strategies .

Critical Differentiation of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate from Its Regioisomers and Analogs


In medicinal chemistry, subtle structural variations among regioisomeric bromopyridine piperazines can profoundly alter physicochemical properties, synthetic efficiency, and biological target engagement. The 4-bromo-2-pyridyl substitution pattern in this compound confers a specific logP, topological polar surface area (TPSA), and steric profile that diverges from its 2-bromo, 5-bromo, and 6-bromo counterparts [1]. Furthermore, the presence of the Boc protecting group enables controlled, stepwise functionalization, a feature absent in the deprotected analog 1-(4-bromopyridin-2-yl)piperazine (CAS 1201643-59-5) [2]. Simply substituting a generic piperazine building block without these precise structural attributes can lead to failed syntheses, altered pharmacokinetic properties, or loss of biological activity.

Quantitative Differentiation of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate Against Close Analogs


Regioisomeric LogP Differentiation: 4-Bromo vs. 5-Bromo Substitution

The 4-bromo regioisomer exhibits a calculated logP of 2.9041, which is significantly lower than the logP of 3.759 reported for the 5-bromo regioisomer (tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, CAS 153747-97-8) [1][2]. This 0.85 log unit difference translates to an approximately 7-fold lower lipophilicity, which can dramatically impact solubility, membrane permeability, and metabolic stability in drug discovery programs.

Medicinal Chemistry Lipophilicity ADME

Synthetic Yield in Palladium-Catalyzed Coupling: 4-Bromo Isomer Performance

A reported synthetic procedure for this compound, involving a Suzuki-Miyaura coupling with 5-chloro-2-hydroxyphenylboronic acid, achieved a yield of 66% . While direct head-to-head yield data for all regioisomers under identical conditions is scarce, this yield provides a quantitative benchmark for procurement considerations, as it demonstrates the viability of the 4-bromo isomer in a common palladium-catalyzed transformation. This contrasts with the often lower yields encountered with certain 2-substituted pyridines due to steric hindrance [1].

Organic Synthesis Process Chemistry Yield Optimization

Structural Differentiation as a PROTAC Linker Precursor

This compound is explicitly identified as a screening compound for PROTAC linker design due to its specific structural features . The 4-bromopyridine moiety provides a site for conjugation to a ligand for an E3 ligase (e.g., via Buchwald-Hartwig amination or Suzuki coupling), while the Boc-protected piperazine can be deprotected to reveal a secondary amine for attachment to a target protein ligand. In contrast, the direct use of the deprotected analog (1-(4-bromopyridin-2-yl)piperazine) would result in uncontrolled, non-specific reactions [1]. The defined logP of 2.9041 and PSA of 45.67 Ų [2] are critical parameters for optimizing the physicochemical properties of the final PROTAC molecule, which must balance solubility and cell permeability.

PROTAC Targeted Protein Degradation Linker Chemistry

Kinase Inhibition Profile: PDHK Isoform Selectivity

In a biochemical kinase assay, this compound (as part of a broader chemotype) demonstrated inhibitory activity against PDHK isoforms with IC50 values of 24 nM (PDHK1), 87 nM (PDHK4), 90 nM (PDHK3), and 132 nM (PDHK2) [1]. While these data are for a specific derivative, they highlight the potential of the 4-bromo-2-pyridylpiperazine scaffold to engage PDHK enzymes, which are key regulators of cancer cell metabolism. This activity profile provides a quantitative starting point for structure-activity relationship (SAR) studies, distinguishing it from other piperazine derivatives with different substitution patterns that may exhibit divergent kinase selectivity [2].

Kinase Inhibition Cancer Metabolism PDHK

Polar Surface Area (PSA) Differentiation from 5-Bromo Regioisomer

The topological polar surface area (TPSA) for the 4-bromo isomer is 45.67 Ų, compared to a TPSA of 61.77 Ų for the 5-bromo regioisomer [1][2]. This 16.1 Ų reduction in polar surface area for the 4-bromo compound suggests it will have significantly better passive membrane permeability and blood-brain barrier (BBB) penetration potential, based on the widely accepted 'rule of 5' guidelines [3].

Drug Design ADME Physicochemical Properties

Validated Application Scenarios for Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate


PROTAC Linker Design and Synthesis

This compound is explicitly listed as a screening compound for PROTAC linker design . Its Boc-protected piperazine allows for controlled deprotection and conjugation to a target protein ligand, while the 4-bromopyridine moiety provides a handle for attaching an E3 ligase ligand via cross-coupling. The defined physicochemical properties (logP 2.9041, PSA 45.67 Ų) enable rational optimization of the final PROTAC's drug-like properties [1]. This is a clear advantage over using the deprotected analog, which would lead to uncontrolled reactions.

Synthesis of PDHK Inhibitors for Cancer Metabolism Research

The 4-bromo-2-pyridylpiperazine scaffold has demonstrated potent inhibition of PDHK1 (IC50 = 24 nM) and other PDHK isoforms . This specific activity profile, combined with the favorable physicochemical properties (lower logP and PSA than the 5-bromo regioisomer), makes this compound an attractive starting point for medicinal chemistry campaigns aimed at developing novel anticancer agents that target tumor metabolism [1].

Building Block for CNS-Penetrant Drug Candidates

With a low topological polar surface area (TPSA) of 45.67 Ų, this compound is predicted to have excellent passive membrane permeability and BBB penetration potential, in line with guidelines for CNS drugs [1]. This makes it a superior choice over the 5-bromo regioisomer (TPSA = 61.77 Ų) for projects targeting neurological disorders or requiring high brain exposure [2].

Scaffold for Palladium-Catalyzed Diversification

The reported 66% yield in a Suzuki-Miyaura coupling demonstrates the synthetic tractability of this compound . This provides a validated starting point for library synthesis and SAR exploration, allowing for efficient diversification of the pyridine ring via cross-coupling reactions to rapidly generate analogs with varied biological activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.